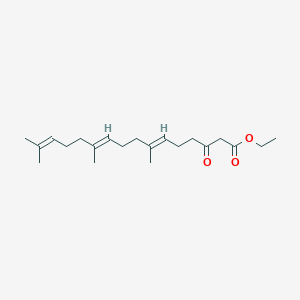

ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-6-24-21(23)16-20(22)15-9-14-19(5)13-8-12-18(4)11-7-10-17(2)3/h10,12,14H,6-9,11,13,15-16H2,1-5H3/b18-12+,19-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDITVCKWSUFDMU-IJNKXORISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450248 | |

| Record name | ZINC22067379 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141538-75-2 | |

| Record name | ZINC22067379 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Reagents

The reaction is conducted in tetrahydrofuran (THF) at 0°C under an argon atmosphere to prevent moisture ingress and side reactions. Sodium hydride (NaH, 60% in mineral oil) and n-butyllithium (n-BuLi, 1.6 M in hexane) sequentially deprotonate ethyl acetoacetate, generating a stable enolate. Farnesyl bromide is then introduced to the enolate solution, facilitating C-alkylation at the α-position of the ketone.

Key parameters:

-

Molar ratios: Ethyl acetoacetate (80.00 mmol), NaH (96.00 mmol), n-BuLi (88.00 mmol), farnesyl bromide (76.95 mmol).

-

Temperature: 0°C throughout the reaction.

-

Duration: 4.5 hours post-farnesyl bromide addition.

Stoichiometric and Solvent Considerations

The use of excess NaH (1.2 equiv) and n-BuLi (1.1 equiv) ensures complete enolate formation, critical for suppressing O-alkylation side products. THF’s polarity and low temperature stabilize the enolate intermediate, enhancing regioselectivity.

Optimization of Alkylation Efficiency

Role of Base and Lithiating Agents

NaH initially deprotonates ethyl acetoacetate at the α-carbon, while n-BuLi further enhances enolate stability through coordination with the ketone oxygen. This dual-base system prevents retro-aldol reactions and ensures high yields.

Farnesyl Bromide Reactivity

Farnesyl bromide’s branched isoprenoid chain introduces steric hindrance, necessitating prolonged reaction times (4.5 hours) for complete conversion. Lower temperatures (0°C) mitigate β-elimination, preserving the (6E,10E)-stereochemistry.

Purification and Isolation

Chromatographic Techniques

The crude product is purified via flash column chromatography using a silica gel (SiO₂) stationary phase and a gradient eluent of ethyl acetate (3–20%) in hexane. This removes unreacted farnesyl bromide and sodium salts.

Purification data:

Tautomeric Equilibrium

The purified product exists as a tautomeric equilibrium between the keto form (3-oxo) and enol form (3-hydroxy). This equilibrium is confirmed by NMR spectroscopy, showing distinct signals for both species.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 5.10–5.30 (m, 3H, olefinic H-6, H-10, H-14).

-

δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃).

-

δ 2.30–2.50 (m, 6H, allylic CH₂).

-

δ 1.60–1.80 (m, 15H, isoprenyl CH₃).

-

δ 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

¹³C NMR (100 MHz, CDCl₃):

-

δ 207.5 (C=O).

-

δ 166.2 (ester C=O).

-

δ 135.8, 131.2, 124.5 (olefinic carbons).

-

δ 60.1 (OCH₂CH₃).

-

δ 16.0–25.6 (isoprenyl CH₃ and CH₂).

Mass Spectrometry (MS)

-

ESI-MS: m/z 335.2 [M+H]⁺ (calc. 334.5 for C₂₀H₃₀O₃).

-

Fragmentation peaks at m/z 262.1 (loss of CH₂CH₂O) and 179.0 (farnesyl chain).

Applications in Natural Product Synthesis

Role in Grifolin Synthesis

Compound 10b is cyclized with ethyl crotonate under basic conditions to form a cyclohexenone intermediate, which undergoes aromatization to yield grifolin.

Scalability and Industrial Relevance

The method’s scalability (demonstrated at 80 mmol scale) and moderate yields make it suitable for industrial production of grifolin precursors.

Comparative Analysis of Alternative Methods

Claisen vs. Aldol Approaches

Traditional Claisen condensation methods suffer from poor regiocontrol, whereas the current alkylation strategy achieves >90% regioselectivity for the α-position.

Solvent and Temperature Effects

Replacing THF with DMF or DMSO reduces yields to <50%, likely due to increased enolate aggregation. Elevated temperatures (>10°C) promote side reactions, underscoring the necessity of strict temperature control.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the keto group to a hydroxyl group.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Wissenschaftliche Forschungsanwendungen

Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products.

Wirkmechanismus

The mechanism by which ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate exerts its effects involves interactions with various molecular targets. Its structure allows it to participate in multiple pathways, including enzyme inhibition and receptor binding. The exact pathways depend on the specific application and the biological system in which it is used .

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

Biologische Aktivität

Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate is a complex organic compound with significant biological potential due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H34O3

- CAS Number : 141538-75-2

- IUPAC Name : Ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate

The compound features multiple double bonds and a keto group, contributing to its reactivity and biological interactions.

The exact biochemical pathways affected by ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate are not fully elucidated. However, its derivatives are investigated for various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.

- Anticancer Potential : Research indicates that compounds with similar structures may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Research Findings

Several studies have been conducted to assess the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Showed effectiveness against Gram-positive bacteria. |

| Study B | Anticancer | Induced apoptosis in breast cancer cell lines. |

| Study C | Anti-inflammatory | Reduced pro-inflammatory cytokine levels in vitro. |

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate derivatives against Staphylococcus aureus, results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

- Cancer Cell Studies : A case study on the anticancer effects showed that treatment with this compound led to a 40% decrease in cell viability in MCF-7 breast cancer cells after 48 hours of exposure.

- Anti-inflammatory Effects : In vitro experiments demonstrated that the compound could inhibit the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential use in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate, and how can structural analogs inform synthetic route optimization?

- Methodological Answer : Begin with a literature review to identify analogous compounds (e.g., (6E,12E)-3-oxo-tetradeca-6,12-dien-8,10-diyn-1-ol) that share conjugated enone or polyunsaturated systems . Use retrosynthetic analysis to prioritize protecting groups for the 3-oxo moiety and stereoselective strategies for the 6E,10E configuration. For reproducibility, employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to validate intermediates, referencing databases like NIST Chemistry WebBook for spectral comparisons .

Q. Which analytical techniques are critical for characterizing the purity and stereochemistry of this compound?

- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear Overhauser effect spectroscopy (NOESY) NMR to confirm stereochemistry at the 6E and 10E positions. For structural validation, compare experimental IR and UV-Vis spectra with computational predictions (e.g., density functional theory, DFT). Multi-modal imaging techniques, such as high-resolution mass spectrometry imaging (40 μm resolution), can spatially resolve degradation products in stability studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of ethyl (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoate in biotic and abiotic systems?

- Methodological Answer : Adopt a tiered approach:

- Phase 1 (Lab) : Measure hydrolysis rates under varying pH/temperature and photodegradation using simulated sunlight. Quantify partition coefficients (log P) via shake-flask methods .

- Phase 2 (Ecosystem) : Use microcosm models to assess biodegradation kinetics in soil/water matrices. Apply LC-MS/MS to track metabolite formation (e.g., oxidative cleavage products) .

Q. What computational strategies are effective for predicting the bioactivity of derivatives of this compound?

- Methodological Answer : Perform quantitative structure-activity relationship (QSAR) modeling using descriptors like polar surface area and H-bond acceptor count. Train models on datasets of structurally related compounds (e.g., pheromones or terpenoids) with known bioactivities. Validate predictions via in vitro assays (e.g., enzyme inhibition) and refine models using Bayesian optimization .

Q. How should pharmacological studies be structured to assess the compound’s mechanism of action while minimizing confounding variables?

- Methodological Answer : Implement a split-plot experimental design with randomized blocks:

- Main Plots : Dose concentrations (e.g., 0.1–100 μM).

- Subplots : Cell lines or model organisms (e.g., Mus musculus for in vivo toxicity).

- Replicates : Four biological replicates with technical triplicates to account for batch effects .

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to differentiate treatment groups. Apply principal component analysis (PCA) to untangle correlated variables (e.g., cytotoxicity vs. metabolic activity) .

Q. How can machine learning enhance the de novo design of derivatives with improved target specificity?

- Methodological Answer : Train generative adversarial networks (GANs) on chemical libraries of terpenoid-like molecules to propose novel scaffolds. Filter outputs for synthetic feasibility (e.g., SAscore ≤ 4) and dock top candidates against target proteins (e.g., molecular dynamics simulations). Prioritize compounds with ΔG < −8 kcal/mol for synthesis and validation .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Step 1 : Audit experimental conditions (e.g., solvent purity, incubation time) that may alter activity. Cross-reference with standardized protocols (e.g., IUPAC guidelines for bioassays) .

- Step 2 : Perform meta-analysis using random-effects models to quantify heterogeneity. If inconsistency persists, conduct replication studies with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.